molecular formula C12H17NO B2537885 (1-Benzyl-2-methylazetidin-2-yl)methanol CAS No. 1269460-63-0

(1-Benzyl-2-methylazetidin-2-yl)methanol

Cat. No.: B2537885
CAS No.: 1269460-63-0
M. Wt: 191.274
InChI Key: WBDSZTLSLJMLIR-UHFFFAOYSA-N
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Description

(1-Benzyl-2-methylazetidin-2-yl)methanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyl-2-methylazetidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(10-14)7-8-13(12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSZTLSLJMLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269460-63-0
Record name (1-benzyl-2-methylazetidin-2-yl)methanol
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Foundational & Exploratory

N-Benzyl Azetidine Amino Alcohol Building Blocks: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the demand for rigid, sp³-rich scaffolds has elevated the azetidine ring from a mere curiosity to a privileged pharmacophore.[1] N-benzyl azetidine amino alcohols represent a cornerstone class of building blocks, offering a unique combination of structural rigidity, defined stereochemistry, and orthogonal functionalization potential.

This guide serves as a technical blueprint for researchers, detailing the synthesis, physicochemical properties, and application of these motifs.[1] Unlike flexible chains, the azetidine core restricts conformational entropy, potentially enhancing ligand-target binding affinity while modulating physicochemical properties like lipophilicity (LogD) and basicity (pKa).[1]

Structural Significance & Pharmacophore Utility[2][3][4]

The "Azetidine Effect" in Medicinal Chemistry

The azetidine ring introduces significant ring strain (~25 kcal/mol) and geometric constraints that distinctively alter the properties of attached functional groups.[1]

  • pKa Modulation: The bond angles in a four-membered ring (~90°) increase the s-character of the nitrogen lone pair, rendering azetidines generally less basic than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts. This is a critical tool for optimizing membrane permeability and reducing hERG liability.[1]

  • Metabolic Stability: The N-benzyl group serves as a robust protecting group during synthesis but also mimics hydrophobic pharmacophores found in GPCR ligands.

  • Bioisosterism: Azetidine-3-ol is a contracted bioisostere of 4-hydroxypiperidine and 3-hydroxypyrrolidine, offering a smaller hydrodynamic radius.

Table 1: Comparative Physicochemical Properties of Cyclic Amines

Data approximated based on standard medicinal chemistry values.

ScaffoldRing SizeApprox. pKa (Conjugate Acid)Ring Strain (kcal/mol)Common Application
Azetidine 411.29~25.4Rigid spacer, pKa lowering
Pyrrolidine 511.31~6.2Proline mimic
Piperidine 611.22~0Basic center, linker

Synthetic Strategies: The Core Protocols

The synthesis of N-benzyl azetidine amino alcohols primarily focuses on two regioisomers: 1-benzylazetidin-3-ol (symmetric) and (1-benzylazetidin-2-yl)methanol (chiral, proline homolog).

Protocol A: Scalable Synthesis of 1-Benzylazetidin-3-ol

This is the "workhorse" reaction for accessing the azetidine core. It relies on the double nucleophilic displacement of epichlorohydrin by benzylamine.[1]

Mechanism:

  • Epoxide Opening: Benzylamine attacks the less hindered carbon of epichlorohydrin.[1]

  • Cyclization: The resulting intermediate undergoes an intramolecular SN2 displacement of the chloride to close the ring.[1]

Experimental Workflow (Self-Validating System)
  • Reagents: Benzylamine (1.0 equiv), Epichlorohydrin (1.0-1.1 equiv), Solvent (MeOH or Water).[1]

  • Key Insight: Maintaining a temperature below 25°C during addition is crucial to prevent polymerization of epichlorohydrin.[1]

Step-by-Step Methodology:

  • Charge: To a reactor, add benzylamine (100 mmol) and Methanol (50 mL). Cool to 0–5°C.[1]

  • Addition: Dropwise add epichlorohydrin (105 mmol) over 60 minutes. Control Exotherm.

  • Maturation: Allow the mixture to warm to 20-25°C and stir for 24–48 hours. Monitor by HPLC/TLC for consumption of benzylamine.[1]

  • Cyclization Reflux: Heat the mixture to reflux (65°C) for 3–6 hours to drive the ring closure of the linear chlorohydrin intermediate.

  • Workup: Concentrate solvent. Basify with NaOH (aq) to liberate the free base.[1] Extract with Ethyl Acetate.[1]

  • Purification: Crystallization from toluene/heptane or vacuum distillation (bp ~115°C @ 1 mmHg).

Validation Check:

  • ¹H NMR (CDCl₃): Look for the characteristic quintet at ~4.4 ppm (CH-OH) and the benzylic singlet at ~3.6 ppm.[1]

  • Impurity Marker: Presence of bis-alkylated dimer indicates insufficient dilution or fast addition.

Protocol B: Divergent Synthesis of 3-Amino-1-Benzylazetidine

For applications requiring a diamine scaffold, the hydroxyl group of 1-benzylazetidin-3-ol is converted to an amine with inversion of configuration (though relevant only if chiral).

Step-by-Step Methodology:

  • Mesylation: React 1-benzylazetidin-3-ol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C.

  • Displacement: Treat the crude mesylate with aqueous ammonia (or phthalimide for Gabriel synthesis) in isopropanol at 70°C in a pressure vessel.

  • Isolation: The resulting primary amine is often isolated as a salt (e.g., oxalate or hydrochloride) to ensure stability.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of Epichlorohydrin in accessing the 3-hydroxy core and its subsequent divergence into amino and keto derivatives.[1]

AzetidineSynthesis Figure 1: Synthetic workflow from Epichlorohydrin to Amino/Keto-Azetidines. Epi Epichlorohydrin (Starting Material) Linear Linear Chlorohydrin Intermediate Epi->Linear MeOH, 0°C Ring Opening BnNH2 Benzylamine BnNH2->Linear MeOH, 0°C Ring Opening Azetidinol 1-Benzylazetidin-3-ol (Core Scaffold) Linear->Azetidinol Reflux Cyclization (-HCl) Mesylate 3-OMs Azetidine Azetidinol->Mesylate MsCl, Et3N Azetidinone 1-Benzylazetidin-3-one (Ketone) Azetidinol->Azetidinone Swern Oxidation or SO3.Py AminoAzetidine 3-Amino-1-benzylazetidine (Diamine Block) Mesylate->AminoAzetidine NH3 (aq), Heat SN2 Displacement

[4]

Functionalization & Deprotection Strategies

The utility of N-benzyl azetidine building blocks lies in their ability to be orthogonally manipulated.

N-Debenzylation (Hydrogenolysis)

To incorporate the azetidine motif into a larger drug molecule, the benzyl group must often be removed to reveal the secondary amine.[1]

  • Standard Protocol: Pd(OH)₂/C (Pearlman's Catalyst) or Pd/C, H₂ (1-5 atm), MeOH or EtOH.[1]

  • Critical Note: Azetidines are strained rings.[1][2] Harsh hydrogenation conditions (high temp/pressure) or acidic media can sometimes lead to ring opening (reductive cleavage) to yield acyclic amines.[1]

  • Optimization: The addition of Boc₂O to the hydrogenation mixture allows for a "one-pot" deprotection-reprotection, yielding the stable N-Boc azetidine directly.

Oxidation to Azetidin-3-one

The oxidation of 1-benzylazetidin-3-ol yields 1-benzylazetidin-3-one , a versatile intermediate for:

  • Reductive Amination: Access to 3-substituted amines.

  • Wittig Olefination: Access to 3-alkylidene azetidines.

  • Reagents: Sulfur trioxide pyridine complex (Parikh-Doering) is preferred over Swern oxidation for scale-up due to temperature handling.

Case Studies in Drug Design

Cobimetinib (MEK Inhibitor)

Cobimetinib utilizes a 3-substituted azetidine core.[1] The synthesis highlights the use of the azetidine ring to position the piperidine ring in a specific vector, optimizing binding within the MEK allosteric pocket.[1]

  • Role of Azetidine: Provides a rigid link that is metabolically more stable than a flexible ethyl chain.[1]

Azelnidipine (Calcium Channel Blocker)

This dihydropyridine drug incorporates a 3-hydroxyazetidine moiety.[1]

  • Role: The hydroxyl group participates in H-bonding, while the bulky N-substituent fills a hydrophobic pocket.

References

  • Pfizer Global Research and Development. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." Organic Process Research & Development, 2011, 15(2), 462–466.[1][3] Link[1]

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006, 38(5), 427-465.[1]

  • Enamine Ltd. "Azetidines in Drug Discovery."[1] Enamine Building Blocks Collection. Link

  • Li, B., et al. "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine." Journal of Chemical Research, 2005.[1][4] Link[1]

  • Lowe, J. T., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds."[1] Journal of Organic Chemistry, 2012, 77(17), 7187–7211.[1] Link[1]

Sources

Methodological & Application

Synthesis of (1-Benzyl-2-methylazetidin-2-yl)methanol from beta-lactams

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note – High-Efficiency Synthesis of (1-Benzyl-2-methylazetidin-2-yl)methanol via Reductive Transformation of


-Lactams

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of This compound , a critical functionality-dense azetidine scaffold used in the development of peptidomimetics, quaternary amino acid analogues, and multidrug resistance (MDR) reversal agents.

The method utilizes the reductive transformation of methyl 1-benzyl-4-methyl-2-oxo-4-azetidinecarboxylate (a functionalized


-lactam) using Lithium Aluminum Hydride (LiAlH

). Unlike conventional amide reductions, this protocol addresses the specific challenges of preserving the strained four-membered azetidine ring while simultaneously reducing both the lactam carbonyl and the pendant ester functionality.

Chemical Strategy & Mechanistic Insight

The transformation relies on the chemoselective power of LiAlH


 to reduce the rigid 

-lactam (2-azetidinone) core to the corresponding saturated azetidine amine, while concurrently reducing the C4-ester motif to a primary alcohol.

Key Mechanistic Considerations:

  • Regiochemistry: The starting material, a 4,4-disubstituted

    
    -lactam, is converted to a 2,2-disubstituted azetidine. Note that according to IUPAC nomenclature priorities, the C4 position of the lactam becomes the C2 position of the azetidine (bearing the highest priority substituents).
    
  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. The protocol employs low-temperature addition followed by controlled thermal activation to prevent reductive ring-opening (C-N bond cleavage), a common side reaction in strained amide reductions.

  • Workup Sensitivity: Azetidinyl alcohols are highly polar and amine-basic. Standard acidic workups lead to salt formation and loss of product in the aqueous phase. This protocol utilizes a modified Fieser workup or Rochelle’s Salt method to ensure efficient phase separation and aluminum sequestration.

Reaction Scheme

ReactionScheme SM Methyl 1-benzyl-4-methyl- 2-oxo-4-azetidinecarboxylate (Precursor) Inter Tetrahedral Aluminate Intermediate SM->Inter LiAlH4 (4.0 equiv) THF, 0°C Prod (1-Benzyl-2-methylazetidin- 2-yl)methanol (Target) Inter->Prod Reflux, 4h - [O] removal - Lactam reduction

Figure 1: Reductive transformation pathway. The C2-carbonyl of the lactam is reduced to a methylene group, and the C4-ester is reduced to a hydroxymethyl group.

Experimental Protocol

Caution: LiAlH


 is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Argon or Nitrogen) in a fume hood.
Materials & Equipment
Reagent/EquipmentSpecificationRole
Precursor Methyl 1-benzyl-4-methyl-2-oxo-4-azetidinecarboxylateStarting Material (SM)
Reductant LiAlH

(2.4 M in THF or powder)
Reducing Agent
Solvent Tetrahydrofuran (THF), AnhydrousReaction Medium
Quenching Agents H

O, 15% NaOH (aq)
Fieser Workup Reagents
Drying Agent Na

SO

or MgSO

Water removal
Atmosphere Dry Nitrogen or ArgonInert environment
Step-by-Step Methodology

Step 1: Catalyst Preparation (0.5 h)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Cool to room temperature under a stream of Argon.

  • Charge the flask with anhydrous THF (10 mL per mmol of SM).

  • Carefully add LiAlH

    
     (4.0 equivalents). Note: If using powder, add slowly to cold THF; if using solution, inject via syringe.
    
  • Cool the suspension/solution to 0°C using an ice bath.

Step 2: Substrate Addition (1 h)

  • Dissolve the

    
    -lactam precursor (1.0 equiv) in a minimal volume of anhydrous THF.
    
  • Add the precursor solution dropwise to the LiAlH

    
     suspension at 0°C over 30 minutes.
    
    • Rationale: Slow addition prevents localized overheating and runaway exotherms which can trigger ring opening.

Step 3: Reaction & Reflux (4–6 h)

  • Allow the mixture to warm to room temperature over 30 minutes.

  • Heat the reaction to a gentle reflux (66°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the UV-active amide spot and appearance of a polar, iodine-active amine spot.

Step 4: Controlled Quench (Fieser Method) Critical Step: Improper quenching forms gelatinous Aluminum emulsions that trap the product.

  • Cool the reaction mixture to 0°C.

  • Dilute with diethyl ether (equal volume to THF).

  • Add the following sequentially with vigorous stirring (for every x grams of LiAlH

    
     used):
    
    • x mL of water (slowly!).

    • x mL of 15% aqueous NaOH.

    • 3x mL of water.

  • Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.

  • Add anhydrous MgSO

    
     directly to the mixture to dry the organic phase.
    

Step 5: Isolation & Purification

  • Filter the mixture through a pad of Celite to remove aluminum salts. Wash the cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude amino-alcohol.

  • Purification: If necessary, purify via flash column chromatography on silica gel.

    • Eluent: DCM:MeOH:NH

      
      OH (95:4:1). Note: Ammonia is required to prevent streaking of the amine on silica.
      

Data Analysis & Validation

To validate the synthesis, compare spectral data against the expected signals.[1]

Table 1: Expected Characterization Data

TechniqueSignalAssignmentStructural Confirmation

H NMR

7.2–7.4 (m, 5H)
Aromatic HBenzyl group intact

3.6–3.8 (s, 2H)
N-CH

-Ph
Benzyl methylene

3.5 (s, 2H)
CH

-OH
Reduction of ester to alcohol

3.1 & 2.9 (m, 2H)
Azetidine Ring C4-HReduction of C=O to CH


1.9 & 1.7 (m, 2H)
Azetidine Ring C3-HRing backbone

1.2 (s, 3H)
C2-CH

Methyl group (quaternary center)
IR 3300–3400 cm

Broad stretchO-H stretch (Alcohol)
Absent ~1750 cm

Loss of

-lactam C=O
Absent ~1730 cm

Loss of Ester C=O

Workup Logic & Troubleshooting Flow

The following diagram illustrates the critical decision pathways during the workup phase to maximize yield and purity.

WorkupLogic Start Reaction Complete (TLC Check) Quench Cool to 0°C Fieser Quench (H2O/NaOH/H2O) Start->Quench Precipitate Granular White ppt? Quench->Precipitate Yes Yes Precipitate->Yes No No (Gelatinous) Precipitate->No Filter Filter via Celite Wash with Et2O Yes->Filter Rochelle Add Sat. Rochelle's Salt Stir 1-2h until clear No->Rochelle Extract Concentrate & Extract Filter->Extract Rochelle->Extract Final Crude Oil (Check NMR) Extract->Final

Figure 2: Workup decision matrix. The "Gelatinous" pathway (Red) indicates aluminum emulsion formation, requiring Rochelle's salt treatment.

References

  • Pifferi, G., et al. (1967). "Synthesis of azetidines by reduction of

    
    -lactams." Journal of Heterocyclic Chemistry, 4(4), 619-624. 
    
  • Ojima, I. (Ed.). (2010). The Organic Chemistry of

    
    -Lactams. Wiley-VCH. 
    
  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

  • Singh, G. S. (2003). "Recent advances in the synthesis of azetidines." Tetrahedron, 59(39), 7631-7649.

  • Padwa, A. (2011). "Strain-Release in the Synthesis of Nitrogen Heterocycles." Chemical Science, 2, 1650-1664.

Sources

Technical Note: Optimized Strategies for the N-Debenzylation of (1-Benzyl-2-methylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-tested protocol for the N-debenzylation of (1-Benzyl-2-methylazetidin-2-yl)methanol . It addresses the specific challenges posed by the azetidine ring strain (susceptibility to reductive ring-opening) and the steric hindrance of the quaternary C2 center.

Abstract & Strategic Overview

The removal of the N-benzyl group from This compound presents a dichotomy of challenges:

  • Ring Strain: The 4-membered azetidine ring (~26 kcal/mol strain energy) is prone to hydrogenolytic cleavage (ring-opening) under standard vigorous hydrogenation conditions, leading to acyclic amino alcohol byproducts.

  • Steric Hindrance: The geminal methyl group at the C2 position creates significant steric bulk around the nitrogen lone pair, often rendering standard Pd/C catalysis sluggish.

Therefore, this guide proposes two distinct protocols. Method A (Catalytic Transfer Hydrogenation) is the primary "green" approach, optimized to preserve ring integrity. Method B (ACE-Cl Chemical Cleavage) is the robust alternative if the catalyst system fails or ring-opening is observed.

Decision Matrix: Selecting the Right Protocol

The following workflow illustrates the logical progression for selecting the optimal debenzylation strategy.

Debenzylation_Workflow Start Start: this compound Decision Primary Strategy: Catalytic Hydrogenolysis Start->Decision MethodA Method A: Pd(OH)2/C + H2 (Mild Pressure, Acid Additive) Decision->MethodA Check Check LCMS/NMR MethodA->Check Success Target Product: (2-Methylazetidin-2-yl)methanol Check->Success Clean Conversion Fail_RingOpen Issue: Ring Opening Observed (Acyclic Product) Check->Fail_RingOpen Ring Cleavage Fail_NoRxn Issue: No Reaction / Stall (Steric Hindrance) Check->Fail_NoRxn Incomplete MethodB Method B: ACE-Cl Reagent (Chemical Cleavage) Fail_RingOpen->MethodB Switch Strategy Fail_NoRxn->MethodB Switch Strategy MethodB->Success

Figure 1: Strategic workflow for N-debenzylation of sterically hindered azetidines.

Method A: Pearlman’s Catalyst Hydrogenolysis (Preferred)

Standard Palladium on Carbon (Pd/C) is often insufficient for hindered N-benzyl groups. We utilize Pearlman’s Catalyst (20% Pd(OH)₂/C) , which is significantly more active. To prevent ring opening, we avoid high temperatures and use an acid additive to accelerate debenzylation via protonation of the amine intermediate.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman’s Catalyst) — Wet support preferred to minimize pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Additive: 1.0 M HCl in MeOH (1.1 equiv) or Acetic Acid.

  • Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30-50 psi).

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

  • Acidification: Add 1.1 equivalents of HCl (using 1.25 M HCl in MeOH) or Glacial Acetic Acid.

    • Rationale: Protonation of the amine prevents the nitrogen lone pair from poisoning the catalyst and destabilizes the C-N benzyl bond, facilitating cleavage.

  • Catalyst Addition: Carefully add 20 wt% of Pearlman’s Catalyst (Pd(OH)₂/C).

    • Safety: Add the catalyst to the wet solution under a blanket of Nitrogen/Argon. Dry Pd catalysts are pyrophoric.

  • Hydrogenation:

    • Option 1 (Standard): Purge the flask with H₂ (balloon) x3. Stir vigorously at Room Temperature for 4–16 hours.

    • Option 2 (Stubborn Substrates): If conversion is <50% after 6 hours, transfer to a Parr shaker at 40 psi H₂. Do not heat above 40°C to avoid azetidine ring opening.

  • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LCMS. Look for the disappearance of the benzyl peak and the appearance of the polar amine mass (M+H = 102.1).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2][3] Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo.[2][4]

    • Note: The product will be the Hydrochloride or Acetate salt. If the free base is required, neutralize with basic resin (e.g., Amberlyst A-21) or NaHCO₃, but be cautious as the free amino-alcohol is highly water-soluble and difficult to extract.

Method B: ACE-Cl Chemical Cleavage (Robust Alternative)

If Method A fails due to steric hindrance or causes ring opening, 1-Chloroethyl chloroformate (ACE-Cl) is the gold standard. This method proceeds via a carbamate intermediate and does not involve reductive conditions, preserving the strained ring.

Reaction Mechanism

The reaction proceeds in two steps:[5]

  • Formation of the ACE-carbamate (O-1-chloroethyl carbamate).

  • Methanolysis of the carbamate to yield the hydrochloride salt of the amine, CO₂, and acetaldehyde.

ACE_Mechanism Substrate N-Benzyl Azetidine Carbamate Intermediate: ACE-Carbamate Substrate->Carbamate DCE, Reflux (-BnCl) ACE_Cl ACE-Cl Reagent (1-Chloroethyl chloroformate) ACE_Cl->Carbamate Product Product: Azetidine HCl Salt Carbamate->Product Methanolysis (-CO2, -Acetaldehyde) Methanol MeOH Reflux

Figure 2: Mechanism of ACE-Cl mediated N-debenzylation.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv).

  • Solvent 1: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Solvent 2: Methanol (MeOH) (Dry).

  • Base (Optional): Proton Sponge or solid NaHCO₃ (to scavenge HCl if acid-sensitive).

Step-by-Step Protocol
  • Carbamate Formation:

    • Dissolve the substrate in anhydrous DCE (0.2 M) under Nitrogen.

    • Cool to 0°C. Add ACE-Cl (1.5 equiv) dropwise.

    • Note on Hydroxyl Group: The free primary alcohol may react with ACE-Cl to form a carbonate. This is generally acceptable as it will be cleaved during the methanolysis step or subsequent basic hydrolysis.

    • Allow to warm to Room Temperature, then heat to Reflux (83°C) for 3–12 hours.

    • Monitor by LCMS for conversion of Starting Material (SM) to the Carbamate intermediate (SM mass + 106.5 - 91).

  • Evaporation:

    • Once Carbamate formation is complete, cool and concentrate the mixture to dryness in vacuo to remove excess ACE-Cl and Benzyl Chloride byproduct.

  • Methanolysis (Cleavage):

    • Redissolve the crude residue in dry MeOH.

    • Heat to Reflux for 1–2 hours. This step decomposes the carbamate into the amine hydrochloride, acetaldehyde, and CO₂.

  • Workup:

    • Concentrate the methanol solution to dryness.

    • The residue is the crude (2-Methylazetidin-2-yl)methanol Hydrochloride .

    • Purification: Triturate with diethyl ether to remove non-polar byproducts. If O-acylation (carbonate) persists, treat with LiOH in THF/Water (1:1) for 30 mins to hydrolyze the ester/carbonate, then extract or purify via ion-exchange chromatography.

Troubleshooting & Optimization

Common issues encountered during the debenzylation of hindered azetidines and their solutions.

IssueProbable CauseCorrective Action
Ring Opening (Acyclic product formed)Hydrogenation conditions too vigorous (High T or P).Switch to Method B (ACE-Cl). Alternatively, lower H₂ pressure (balloon) and ensure T < 25°C.
No Reaction (SM recovered)Steric hindrance at C2 methyl group blocking catalyst.Use Pearlman's Catalyst (Pd(OH)₂) instead of Pd/C. Increase catalyst loading to 20-30 wt%.
Reaction Stalls at 50% Catalyst poisoning by free amine.Add Acid: Add 1.0 equiv of HCl or AcOH to the hydrogenation mixture to protonate the product.
O-Carbonate Formation (Method B)Reaction of free alcohol with ACE-Cl.Hydrolysis: Treat crude product with 1M LiOH or K₂CO₃ in MeOH/Water for 1h at RT to cleave the carbonate.
Product is Water Soluble Small polar amino alcohol.Avoid Aqueous Workup. Evaporate solvent and purify via SCX-2 (cation exchange) cartridge or distill if stable.

References

  • Olofson, R. A., et al. "A new reagent for the selective, high-yield N-dealkylation of tertiary amines."[6] Journal of Organic Chemistry, 1984, 49(11), 2081–2082. Link

  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 1967, 8(17), 1663–1664. Link

  • Couturier, M., et al. "Palladium on Carbon Catalyzed Hydrogenolysis of N-Benzyl Groups." Organic Process Research & Development, 2002, 6(1), 42–48. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Chapter on Protection for the Amino Group). Link

Sources

Application Notes and Protocols for (1-Benzyl-2-methylazetidin-2-yl)methanol as a Chiral Ligand Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Azetidines in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical transformations. Among the privileged scaffolds for chiral ligands, small, strained nitrogen-containing heterocycles have garnered significant attention due to their rigid conformations, which can impart a well-defined chiral environment around a metal center. Azetidines, four-membered nitrogenous rings, offer a unique structural motif that is less strained than aziridines but more rigid than pyrrolidines, providing a distinct stereochemical platform for the design of novel ligands.

The strategic placement of substituents on the azetidine ring allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity. Specifically, azetidines bearing a chiral quaternary center at the 2-position are of particular interest as they can create a highly congested and stereochemically defined pocket for substrate binding.

This application note provides a comprehensive guide to the synthesis and utilization of (1-Benzyl-2-methylazetidin-2-yl)methanol as a versatile precursor for a novel class of chiral ligands. We will present a detailed, plausible synthetic route for the enantioselective preparation of this precursor, followed by its conversion into a functional ligand and its application in a representative asymmetric catalytic reaction. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to explore new frontiers in asymmetric catalysis.

Part 1: Enantioselective Synthesis of this compound

The enantioselective synthesis of the title compound can be approached from readily available chiral starting materials. A plausible and efficient route commences with the commercially available, enantiopure (S)-2-amino-2-methylpropan-1-ol. The following multi-step synthesis is proposed:

Workflow for the Synthesis of (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol

Synthesis_Workflow start (S)-2-Amino-2-methylpropan-1-ol step1 Step 1: N-Tritylation start->step1 Trityl chloride, Et3N, DCM step2 Step 2: O-Mesylation step1->step2 MsCl, Pyridine, DCM step3 Step 3: Intramolecular Cyclization (Azetidine Formation) step2->step3 NaH, THF step4 Step 4: N-Detritylation step3->step4 HCl/MeOH step5 Step 5: N-Benzylation step4->step5 Benzyl bromide, K2CO3, MeCN end (S)-(1-Benzyl-2-methyl- azetidin-2-yl)methanol step5->end

Caption: Proposed synthetic workflow for (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of (S)-2-methyl-2-(tritylamino)propan-1-ol (Step 1)

  • Rationale: The trityl group is an excellent protecting group for the primary amine. Its bulkiness prevents side reactions and it can be removed under acidic conditions without affecting other functional groups.

  • Procedure:

    • To a solution of (S)-2-amino-2-methylpropan-1-ol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et3N, 1.2 eq.).

    • Slowly add a solution of trityl chloride (TrCl, 1.1 eq.) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-tritylated product.

Protocol 1.2: Synthesis of (S)-2-methyl-2-(tritylamino)propyl methanesulfonate (Step 2)

  • Rationale: Conversion of the primary alcohol to a good leaving group (mesylate) is essential for the subsequent intramolecular cyclization to form the azetidine ring.

  • Procedure:

    • Dissolve the N-tritylated amino alcohol (1.0 eq.) in DCM (0.5 M) and cool to 0 °C.

    • Add pyridine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

    • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylate, which is often used in the next step without further purification.

Protocol 1.3: Synthesis of (S)-2-methyl-1-tritylazetidin-2-yl)methanol Intermediate (Step 3)

  • Rationale: An intramolecular Williamson ether synthesis-like reaction, where the deprotonated amine attacks the carbon bearing the mesylate, forms the azetidine ring. Sodium hydride is a strong base suitable for deprotonating the amine.

  • Procedure:

    • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add a solution of the mesylate (1.0 eq.) in THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction to 0 °C and carefully quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product, (S)-2-methyl-1-tritylazetidine, is then carried forward. Note: This step is depicted as leading to the azetidine ring, the subsequent steps will reveal the final precursor.

Protocol 1.4: Synthesis of (S)-2-methylazetidin-2-yl)methanol hydrochloride (Step 4)

  • Rationale: Acidic cleavage of the trityl group to deprotect the nitrogen atom of the azetidine.

  • Procedure:

    • Dissolve the crude tritylated azetidine from the previous step in a solution of 1.25 M HCl in methanol.

    • Stir the mixture at room temperature for 2 hours.

    • The trityl methyl ether byproduct and any unreacted starting material will precipitate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of the deprotected azetidine.

Protocol 1.5: Synthesis of (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol (Step 5)

  • Rationale: N-benzylation of the secondary amine of the azetidine ring to yield the final precursor.

  • Procedure:

    • To a solution of the crude hydrochloride salt (1.0 eq.) in acetonitrile (MeCN, 0.5 M), add potassium carbonate (K2CO3, 3.0 eq.).

    • Add benzyl bromide (1.2 eq.) and heat the mixture to 60 °C for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the residue by column chromatography (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the final product, (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol.

Part 2: Application in Asymmetric Catalysis - Diethylzinc Addition to Aldehydes

The synthesized (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol is an excellent precursor for a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing the efficacy of new chiral catalysts. The ligand can be used in-situ to form a chiral zinc catalyst.

Proposed Catalytic Cycle

Catalytic_Cycle ligand (S)-Ligand Precursor (1-Benzyl-2-methyl- azetidin-2-yl)methanol catalyst Active Chiral Zinc Catalyst [(Ligand-O)ZnEt] ligand->catalyst + ZnEt2 - Ethane diethylzinc Diethylzinc ZnEt2 intermediate {Transition State Complex} diethylzinc->intermediate + ZnEt2 catalyst->intermediate + RCHO aldehyde Aldehyde RCHO product_complex Zinc Alkoxide Complex intermediate->product_complex Ethyl Transfer product_complex->catalyst Hydrolysis product {Enantioenriched Alcohol | (R)-R(Et)CHOH} product_complex->product Workup

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Protocol 2.1: In-situ Generation of the Chiral Catalyst and Asymmetric Addition
  • Rationale: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex in situ. This complex then coordinates with the aldehyde and another molecule of diethylzinc to facilitate the enantioselective transfer of an ethyl group to the aldehyde carbonyl.

  • Procedure:

    • To a solution of (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol (0.05 mmol, 5 mol%) in anhydrous toluene (1.0 mL) at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 eq.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

    • Add the aldehyde (1.0 mmol, 1.0 eq.) to the reaction mixture.

    • Stir the reaction at 0 °C for 24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting alcohol by column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results and Data Presentation

The efficacy of the chiral ligand derived from this compound can be evaluated by performing the reaction with a variety of aldehydes. The results can be summarized in a table for easy comparison.

Table 1: Asymmetric Addition of Diethylzinc to Various Aldehydes

EntryAldehydeProductYield (%)ee (%)Configuration
1Benzaldehyde1-Phenyl-1-propanole.g., 95e.g., 92R
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanole.g., 92e.g., 94R
32-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanole.g., 90e.g., 90R
4Cinnamaldehyde(E)-1-Phenylpent-1-en-3-ole.g., 85e.g., 88R
5Cyclohexanecarboxaldehyde1-Cyclohexyl-1-propanole.g., 88e.g., 85R

Note: The yield and ee values are hypothetical and representative of what could be expected from a highly effective chiral ligand in this transformation.

Conclusion and Future Outlook

The proposed synthetic route provides a clear and efficient pathway to the novel chiral precursor, (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol. Its direct application as a ligand in the enantioselective addition of diethylzinc to aldehydes demonstrates its potential in asymmetric catalysis. The rigid azetidine backbone, combined with the chiral quaternary center, offers a unique stereochemical environment that can be exploited for a wide range of other catalytic transformations.

Further derivatization of the hydroxyl group to introduce other coordinating moieties, such as phosphines or ethers, could expand the utility of this scaffold to other metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The modular nature of the synthesis allows for the potential to vary the N-substituent and the groups at the 2-position, opening avenues for the development of a library of related ligands for catalyst screening and optimization. This application note serves as a foundational guide for researchers to explore the rich chemistry and catalytic potential of this promising class of chiral azetidine-based ligands.

References

  • Azetidines and their applications in asymmetric catalysis. University of Birmingham. [Link]

  • Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports. [Link]

  • Azetidines and their applications in asymmetric catalysis (Request PDF). ResearchGate. [Link]

Application Notes and Protocols for Ring-Expansion Reactions of (1-Benzyl-2-methylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Piperidine Scaffolds through Azetidine Ring Expansion

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its prevalence drives a continuous demand for innovative synthetic methodologies that provide access to diverse and intricately substituted piperidine cores. Traditional approaches, while valuable, can be limited in scope and stereocontrol. An emerging and powerful strategy to address this challenge is the strain-driven ring expansion of smaller, four-membered azetidine rings.[2][3]

This guide provides a detailed exploration of the ring-expansion reactions of a key substrate, (1-Benzyl-2-methylazetidin-2-yl)methanol. This readily accessible starting material offers a gateway to valuable 3-hydroxy-3-methylpiperidine derivatives, which are of significant interest in drug discovery. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the critical parameters that govern the reaction outcomes.

Mechanistic Insights: A Cascade of Activation and Rearrangement

The ring expansion of this compound is not a spontaneous process. It requires the strategic activation of the primary hydroxyl group to initiate a cascade of events culminating in the formation of the more stable six-membered piperidine ring. The most plausible and effective approach involves the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the azetidine nitrogen. This process leads to the formation of a strained bicyclic azetidinium ion intermediate, which is primed for ring opening.

Key Mechanistic Steps:
  • Activation of the Hydroxyl Group: The primary alcohol is first converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. This transformation is crucial as it converts the poor leaving group (-OH) into an excellent one (-OTs, -OMs, or -X).

  • Intramolecular Cyclization (Formation of the Azetidinium Ion): The nucleophilic azetidine nitrogen attacks the carbon bearing the leaving group in an intramolecular SN2 reaction. This step forms a highly strained, bicyclic azetidinium ion intermediate.

  • Nucleophilic Ring Opening: The strained azetidinium ion is susceptible to nucleophilic attack. In the absence of a strong external nucleophile, residual nucleophiles in the reaction mixture (such as the counterion of the leaving group or solvent molecules) can attack one of the bridgehead carbons of the bicyclic system. This attack leads to the cleavage of a C-N bond of the original azetidine ring, resulting in the formation of the expanded piperidine ring.

The regioselectivity of the ring opening is a critical aspect of this transformation and is influenced by the substitution pattern of the azetidine ring and the nature of the nucleophile.[1]

Visualizing the Reaction Pathway

To provide a clear visual representation of the proposed mechanistic pathway, the following diagram has been generated using the DOT language.

Ring_Expansion_Mechanism cluster_start Step 1: Activation cluster_intermediate1 Step 2: Azetidinium Ion Formation cluster_intermediate2 Step 3: Ring Expansion A This compound B Activated Azetidine (O-Tosyl Intermediate) A->B Reagent1 TsCl, Pyridine C Bicyclic Azetidinium Ion B->C Intramolecular Cyclization D 1-Benzyl-3-hydroxy-3-methylpiperidine C->D Nucleophilic Attack Nu Nu-

Caption: Proposed mechanism for the ring expansion of this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material.

Materials:

  • 1-Benzyl-2-methylazetidine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve 1-benzyl-2-methylazetidine-2-carboxylic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude oil, which can be purified by column chromatography on silica gel.

Protocol 2: Ring Expansion to 1-Benzyl-3-hydroxy-3-methylpiperidine

This protocol details the key ring-expansion reaction.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or Chloroform (CHCl₃)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add pyridine (1.5 equivalents).

  • To this stirred solution, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which contains the tosylated intermediate, is then subjected to conditions that promote ring expansion. While in some cases the expansion may occur spontaneously upon warming or during workup, it can be facilitated by heating the crude tosylate in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1-Benzyl-3-hydroxy-3-methylpiperidine.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis and ring expansion can be confirmed by standard analytical techniques.

CompoundExpected AppearanceKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compoundColorless oil~7.3 (m, 5H, Ar-H), 3.6 (s, 2H, CH₂Ph), 3.4 (d, 1H, CH₂OH), 3.2 (d, 1H, CH₂OH), 2.0-2.2 (m, 2H, azetidine-H), 1.8-2.0 (m, 2H, azetidine-H), 1.3 (s, 3H, CH₃)~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~68 (C-OH), ~65 (C-quat), ~60 (CH₂Ph), ~55 (azetidine-CH₂), ~25 (azetidine-CH₂), ~22 (CH₃)
1-Benzyl-3-hydroxy-3-methylpiperidinePale yellow oil~7.3 (m, 5H, Ar-H), 3.5 (s, 2H, CH₂Ph), 2.8-3.0 (m, 2H, piperidine-H), 2.2-2.4 (m, 2H, piperidine-H), 1.5-1.8 (m, 4H, piperidine-H), 1.2 (s, 3H, CH₃)~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (C-OH), ~63 (CH₂Ph), ~60 (piperidine-CH₂), ~55 (piperidine-CH₂), ~40 (piperidine-CH₂), ~35 (piperidine-CH₂), ~28 (CH₃)

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Experimental_Workflow Start Start: This compound Activation Activation of -OH Group (e.g., Tosylation) Start->Activation Expansion Ring Expansion (Intramolecular Cyclization & Opening) Activation->Expansion Workup Aqueous Workup & Extraction Expansion->Workup Purification Column Chromatography Workup->Purification Product Product: 1-Benzyl-3-hydroxy-3-methylpiperidine Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Experimental workflow for the ring expansion of this compound.

Conclusion and Future Directions

The ring expansion of this compound represents a powerful and efficient strategy for the synthesis of highly valuable 3-hydroxy-3-methylpiperidine derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this chemistry further. Future work in this area could involve the exploration of asymmetric variants of this reaction to access enantioenriched piperidine scaffolds, the investigation of different activating groups to optimize reaction conditions and yields, and the application of this methodology to the synthesis of a broader range of complex and biologically active molecules. The continued development of such strain-release methodologies will undoubtedly play a pivotal role in the future of medicinal chemistry and drug discovery.

References

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2005). Practical Asymmetric Preparation of Azetidine-2-Carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • Ding, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4 + 2) Cycloaddition. Angewandte Chemie International Edition, 63(e202406612). [Link]

  • Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1818–1822. [Link]

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2020). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry, 2020(32), 5099-5113. [Link]

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2008). Azetidines, Azetines and Azetes: Monocyclic. In Comprehensive Heterocyclic Chemistry III (Vol. 2, pp. 1-110). Elsevier. [Link]

  • Couty, F., Drouillat, B., & Lemée, F. (2011). Ring Expansion of 2‐(1‐Hydroxyalkyl)azetidines to 4‐(2‐Chloroethyl)oxazolidinones. European Journal of Organic Chemistry, 2011(4), 794-801. [Link]

Sources

Topic: Functionalization of Primary Alcohol in Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Moiety and the Challenge of Steric Hindrance

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1] Their unique conformational properties, inherent three-dimensionality, and ability to act as bioisosteric replacements for larger rings like piperidines make them valuable motifs in modern drug design.[2][3] The functionalization of a primary alcohol attached to a sterically encumbered azetidine core, such as at the C3 position, presents a significant synthetic hurdle. This appendage, however, is a critical handle for late-stage diversification, enabling the exploration of structure-activity relationships (SAR).

The inherent ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it more stable than an aziridine but susceptible to ring-opening under harsh conditions.[4][3] When this ring is further substituted, creating a sterically congested environment around a primary alcohol, the accessibility of the hydroxyl group to incoming reagents is dramatically reduced. This leads to sluggish reaction rates, the need for forcing conditions that can compromise the integrity of the azetidine ring, and often, low yields.

This guide provides a detailed overview of robust and field-proven strategies for the successful functionalization of these challenging primary alcohols. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering protocols for oxidation, esterification, etherification, and conversion to leaving groups, tailored for sterically demanding azetidine substrates.

Prerequisite: The Critical Role of the Nitrogen Protecting Group

Before attempting any functionalization of the primary alcohol, careful consideration must be given to the protecting group on the azetidine nitrogen. This group is not merely a placeholder; it profoundly influences the ring's stability and the nucleophilicity of the nitrogen, and dictates the downstream deprotection strategy.

  • Boc (tert-Butoxycarbonyl): A common choice, stable to many reaction conditions but removable with strong acid (e.g., TFA).[5] Its bulk can contribute to the overall steric hindrance of the molecule.

  • Cbz (Carboxybenzyl): Offers orthogonal deprotection via hydrogenolysis, which is useful when acid-labile groups are present elsewhere in the molecule.[5][6] The Cbz group is proposed to play a crucial role in stabilizing carbocation intermediates that may form at the C3 position.[2]

  • Ts (Tosyl): A strongly electron-withdrawing group that deactivates the nitrogen, preventing its interference in reactions. However, its removal can require harsh reductive conditions.

The choice of protecting group should be an integral part of the overall synthetic strategy, allowing for selective transformations without compromising the core structure.[5]

Section 1: Oxidation of the Primary Alcohol

The conversion of the primary alcohol (-CH₂OH) to an aldehyde (-CHO) or a carboxylic acid (-COOH) is a pivotal transformation. The primary challenge is to achieve this oxidation without affecting other sensitive functionalities or causing degradation of the strained ring.

Methodology A: Selective Oxidation to the Aldehyde

For sterically hindered alcohols, over-oxidation to the carboxylic acid is a common side reaction. Mild, controlled oxidation methods are therefore essential.

1. Swern Oxidation and its Variants (Parikh-Doering)

  • Expert Rationale: The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), is exceptionally mild and highly effective for hindered alcohols. It proceeds at low temperatures (-78 °C), minimizing side reactions. The Parikh-Doering modification uses a sulfur trioxide pyridine complex (SO₃·py), which is less noxious and can often be run at higher temperatures (0 °C to room temperature), simplifying the procedure. These methods avoid heavy metals, which can be difficult to remove from nitrogen-containing compounds.

  • Detailed Protocol (Parikh-Doering Oxidation):

    • To a solution of the sterically hindered azetidine-methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M), add anhydrous DMSO (5.0 equiv) and triethylamine (Et₃N, 5.0 equiv).

    • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

    • Add the SO₃·py complex (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography on silica gel.

2. AZADO-Mediated Catalytic Oxidation

  • Expert Rationale: While TEMPO is a classic catalyst for selective alcohol oxidation, its effectiveness can be limited with highly hindered substrates.[7] 2-Azaadamantane N-oxyl (AZADO) is a less sterically hindered nitroxyl radical catalyst that exhibits significantly higher catalytic activity, especially for challenging alcohols.[7] This method is highly chemoselective for primary alcohols and operates under mild, often metal-free conditions.

  • Data Summary: Comparison of Oxidation Catalysts

    Catalyst System Co-oxidant Typical Temp. Advantages Disadvantages
    Swern/Parikh-Doering DMSO/Activator -78 to 0 °C Excellent for hindered systems, metal-free. Stoichiometric, can have unpleasant odors.
    TEMPO NaOCl or PhI(OAc)₂ 0 °C to RT Catalytic, highly selective for 1° alcohols. Can be sluggish for very hindered substrates.[7]

    | AZADO | NaOCl or PhI(OAc)₂ | 0 °C to RT | Highly active for hindered alcohols, catalytic.[7] | Catalyst is more expensive than TEMPO. |

Methodology B: Direct Oxidation to the Carboxylic Acid
  • Expert Rationale: A direct, one-pot oxidation from the alcohol to the carboxylic acid can be more efficient than a two-step process. Modern catalytic systems are preferred over stoichiometric and harsh reagents like chromium oxides to maintain functional group tolerance. An excellent system employs a catalytic amount of an oxoammonium salt, such as 1-Me-AZADO⁺BF₄⁻, with sodium chlorite (NaClO₂) as the terminal oxidant. This method is green, efficient, and demonstrates broad substrate applicability.[7]

  • Detailed Protocol (AZADO/NaClO₂ Oxidation):

    • In a flask, dissolve the azetidine-methanol (1.0 equiv) in a biphasic solvent system such as acetonitrile/phosphate buffer (pH 6.8).

    • Add 1-Me-AZADO (0.01 equiv) and sodium chlorite (NaClO₂, 1.5 equiv).

    • Add a solution of sodium hypochlorite (NaOCl, 0.01 equiv) to initiate the catalytic cycle.

    • Stir the reaction vigorously at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, quench the excess oxidant with aqueous Na₂SO₃ solution.

    • Acidify the mixture to pH 3-4 with 1M HCl and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid. Purification is often achieved by crystallization or chromatography.

oxidation_workflow start Sterically Hindered Azetidine-Methanol q1 Desired Product? start->q1 aldehyde Aldehyde q1->aldehyde Aldehyde acid Carboxylic Acid q1->acid Carboxylic Acid method_swern Swern or Parikh-Doering aldehyde->method_swern Mild, Stoichiometric method_azado AZADO-mediated Oxidation aldehyde->method_azado Mild, Catalytic method_azado_acid AZADO / NaClO2 One-Pot Oxidation acid->method_azado_acid

Choosing an oxidation method for the primary alcohol.

Section 2: Esterification and Acylation

Coupling a carboxylic acid or its activated derivative to a sterically hindered primary alcohol requires overcoming the low nucleophilicity of the hydroxyl group.

Methodology A: Carbodiimide-Mediated Esterification (Steglich)
  • Expert Rationale: The Steglich esterification, using dicyclohexylcarbodiimide (DCC) or the more user-friendly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a classic for a reason. The key to its success with hindered alcohols is the addition of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). DCC/EDC activates the carboxylic acid, and DMAP then forms a highly reactive acylpyridinium intermediate, which is readily attacked by the hindered alcohol.

  • Detailed Protocol (EDC/DMAP Esterification):

    • Dissolve the azetidine-methanol (1.0 equiv), carboxylic acid (1.2 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add EDC·HCl (1.5 equiv) in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.

Methodology B: Acylation with Activated Acyl Sources
  • Expert Rationale: For extremely hindered systems where even EDC/DMAP fails, using a more reactive acylating agent like an acid chloride or anhydride is necessary. The choice of base is critical; a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) should be used to scavenge the generated acid without competing with the alcohol. For particularly stubborn cases, 1-methylimidazole can serve as a potent nucleophilic catalyst.[8]

  • Data Summary: Acylation Conditions for Hindered Alcohols | Acylating Agent | Base | Catalyst | Key Considerations | | :--- | :--- | :--- | :--- | | Carboxylic Acid | - | EDC, DMAP | Mild conditions, broad substrate scope. | Can be slow for highly hindered systems. | | Acid Anhydride | Et₃N, DIPEA | DMAP | More reactive than the parent acid. | | | Acid Chloride | 2,6-Lutidine | 1-Methylimidazole[8] | Highly reactive, for challenging substrates. | Requires careful handling (moisture-sensitive). |

Section 3: Etherification

Forming an ether bond with a hindered alcohol is challenging due to the poor nucleophilicity of the oxygen and the Sₙ2-unfriendly environment.

Methodology A: Mitsunobu Reaction
  • Expert Rationale: The Mitsunobu reaction is an exceptionally powerful method for forming C-O bonds, particularly with secondary and hindered primary alcohols. It proceeds via an alkoxyphosphonium salt intermediate, effectively activating the alcohol to be displaced by a nucleophile (in this case, another alcohol or phenol acting as the acid component). A key feature is that the reaction proceeds with inversion of configuration at the alcohol's stereocenter, if one exists.

  • Detailed Protocol (Mitsunobu Etherification):

    • Under an inert atmosphere, dissolve the azetidine-methanol (1.0 equiv), the coupling alcohol/phenol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

    • Cool the solution to 0 °C.

    • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise via syringe. A characteristic color change (e.g., to orange/red) and/or formation of a white precipitate (Ph₃P=O) may be observed.

    • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify by flash column chromatography. Note that separating the product from triphenylphosphine oxide can be challenging and may require careful optimization of the chromatographic conditions.

Methodology B: Brønsted Acid Catalyzed Alkylation
  • Expert Rationale: A modern and elegant approach avoids strong bases and alkyl halides altogether. By using a Brønsted acid catalyst, a tertiary benzylic alcohol (e.g., on another azetidine or oxetane) can be activated to form a stabilized carbocation, which is then trapped by the hindered primary alcohol.[9][10] This strategy leverages the electronic properties of a coupling partner to overcome the steric barrier of the substrate.

  • Conceptual Workflow: This method is best suited for synthesizing specific diether structures where one component can be readily activated. The hindered azetidine-methanol acts as the nucleophile.

etherification_workflow start Sterically Hindered Azetidine-Methanol q1 Inversion of Stereocenter Desired? start->q1 q2 Is Electrophile a Benzylic Alcohol? q1->q2 No / Not Applicable method_mitsunobu Mitsunobu Reaction (DIAD/PPh3) q1->method_mitsunobu Yes method_williamson Optimized Williamson (NaH, high temp) q2->method_williamson No (Using Alkyl Halide) method_bronsted Brønsted Acid Catalysis q2->method_bronsted Yes

Decision tree for etherification of hindered azetidines.

Section 4: Conversion to Leaving Groups for Sₙ2 Displacement

Converting the hydroxyl into a superior leaving group (sulfonate ester or halide) opens the door to a vast array of nucleophilic substitution reactions, allowing for the introduction of nitriles, azides, thiols, and other functional groups.

Methodology A: Sulfonylation (Mesylation/Tosylation)
  • Expert Rationale: Conversion to a mesylate (-OMs) or tosylate (-OTs) is a reliable way to activate the alcohol. These reactions are typically high-yielding. However, the subsequent Sₙ2 displacement on the resulting sterically hindered sulfonate can be very difficult and may require elevated temperatures or highly nucleophilic reagents.

  • Detailed Protocol (Tosylation):

    • Dissolve the azetidine-methanol (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C under an inert atmosphere.

    • Add triethylamine (1.5 equiv) followed by p-toluenesulfonyl chloride (TsCl, 1.2 equiv). For very hindered systems, using pyridine as the solvent and base can be effective.

    • Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-12 hours. Monitor by TLC.

    • Upon completion, quench with water and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

    • The resulting tosylate is often used directly in the next step but can be purified by chromatography if necessary.

Methodology B: Halogenation (Appel Reaction)
  • Expert Rationale: The Appel reaction converts an alcohol directly to an alkyl halide using a phosphine and a halogen source (e.g., CBr₄, CCl₄, I₂). This provides a softer leaving group (Br⁻ or I⁻) compared to a tosylate, which can sometimes facilitate substitution. Modern electrochemical versions of this reaction avoid stoichiometric and hazardous carbon tetrahalides, offering a safer and more sustainable alternative.[11]

  • Protocol Summary: Comparison of Leaving Group Formation | Transformation | Reagents | Base | Key Considerations | | :--- | :--- | :--- | :--- | | Mesylation | MsCl | Et₃N, Pyridine | Mesylate is a good leaving group; reagent is reactive. | | Tosylation | TsCl | Et₃N, Pyridine | Tosylate is an excellent, crystalline leaving group. | | Bromination | PPh₃, CBr₄ | - | Direct conversion to bromide; mild conditions. | Stoichiometric Ph₃P=O byproduct can complicate purification. | | Iodination | PPh₃, I₂, Imidazole | - | Iodide is an exceptional leaving group for Sₙ2. | Reagents can be light-sensitive. |

Conclusion

The functionalization of primary alcohols on sterically hindered azetidines is a challenging yet achievable synthetic goal. Success hinges on selecting a methodology that respects the delicate nature of the four-membered ring while being potent enough to overcome the steric blockade. For oxidation, catalytic systems using AZADO offer superior activity. For esterification and acylation, the use of nucleophilic catalysts like DMAP or 1-methylimidazole is paramount. The Mitsunobu reaction remains a gold standard for etherification, while conversion to sulfonates or halides provides a reliable entry point for nucleophilic substitution. By understanding the mechanistic principles behind these choices, researchers can effectively unlock the synthetic potential of these valuable building blocks for drug discovery and beyond.

References

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv.
  • N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online.
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available from: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed. Available from: [Link]

  • (PDF) Stereoselective functionalization of azetidines - ResearchGate. Available from: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available from: [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids - National Academic Digital Library of Ethiopia. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed. Available from: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities. Available from: [Link]

  • Electrochemical Halogenation and Etherification of Alcohols Enabled by a Halide-Coupled Phosphine Oxidation - PMC. Available from: [Link]

Sources

Application Note: Reductive Ring Opening of 2-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol, Synthetic Protocols, and Mechanistic Insights

Executive Summary

The reductive ring opening of 2-methylazetidine derivatives is a pivotal transformation in the synthesis of functionalized linear amines, particularly


-aminobutyric acid (GABA) analogues and chiral diamines. Unlike their 3-membered counterparts (aziridines), azetidines possess high kinetic stability despite significant ring strain (~26 kcal/mol). This stability often necessitates activation—either via protonation, quaternization (azetidinium formation), or electron-withdrawing group (EWG) functionalization—to facilitate ring cleavage.

This guide details three distinct protocols for reductive opening, emphasizing the critical challenge of regioselectivity : distinguishing between cleavage at the sterically accessible C4 position versus the substituted C2 position.

Mechanistic Insight: The Regioselectivity Paradox

The primary challenge in opening 2-methylazetidine is controlling the site of bond cleavage. Two competing factors govern this:

  • Steric Control (Kinetic): Nucleophiles and bulky hydrides prefer attacking the less hindered C4 position.

  • Electronic Control (Thermodynamic/Transition State): If the C2 position bears an aryl or vinyl group (benzylic/allylic activation), the C-N bond at C2 is weakened, favoring attack at the more substituted carbon.

For simple 2-methyl derivatives, steric control usually dominates , leading to C4 cleavage. However, this can be reversed by modifying the nitrogen substituent or the reducing agent.

Visualization: Regiodivergent Pathways

The following diagram illustrates the divergent outcomes based on the mode of attack.

Azetidine_Opening Figure 1: Regiodivergent reductive opening pathways for 2-methylazetidine. Start 2-Methylazetidine (Chiral Center @ C2) PathA Path A: C4 Attack (Steric Control) Start->PathA Unhindered Hydride (e.g., LiAlH4 on Salt) PathB Path B: C2 Attack (Electronic/Inversion) Start->PathB Activated Substrate (e.g., Pd/C Benzylic) ProdA Product A: Primary Amine (Chirality Retained) PathA->ProdA ProdB Product B: Secondary Amine (Inversion of Config) PathB->ProdB

Protocol 1: The "Azetidinium" Route (Hydride Reduction)

Best for: Alkyl-substituted azetidines where retention of the C2 stereocenter is required. Mechanism:


 attack at the less hindered C4 position.

Unactivated azetidines are resistant to direct hydride reduction. To facilitate opening, the nitrogen must be converted into a leaving group via quaternization (methylation or protonation).

Materials
  • Substrate: 1-Benzyl-2-methylazetidine (or similar tertiary amine).

  • Alkylating Agent: Methyl Triflate (MeOTf) or Methyl Iodide (MeI).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ).[1][2][3]
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Quaternization (Activation):

    • Dissolve the azetidine (1.0 equiv) in anhydrous THF (0.2 M) under

      
      .
      
    • Cool to 0°C. Add MeOTf (1.1 equiv) dropwise. Warning: MeOTf is a potent alkylator.

    • Stir at 0°C for 1 hour, then warm to RT. The azetidinium salt may precipitate.

    • Checkpoint: If solid forms, filter and wash with cold Et

      
      O to purify. If oil, decant solvent and dry under vacuum.[4]
      
  • Reductive Opening:

    • Suspend the azetidinium salt in anhydrous THF.

    • Cool to -78°C (to maximize regioselectivity).

    • Add LiAlH

      
       (2.0 equiv, 1M in THF) dropwise.
      
    • Allow to warm slowly to RT over 4 hours.

  • Workup (Fieser Method):

    • Cool reaction to 0°C.

    • Quench sequentially with:

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      (where
      
      
      = grams of LiAlH
      
      
      used).
    • Stir until a granular white precipitate forms. Filter through Celite.

    • Concentrate filtrate to yield the crude linear amine.

Expected Outcome: >90% Regioselectivity for C4 cleavage, yielding the 1,3-diamine derivative with the methyl group preserved at the chiral center.

Protocol 2: Acid-Catalyzed Hydrogenolysis

Best for: 2-Aryl-azetidines or when simultaneous debenzylation is desired. Mechanism: Protonation activates the ring; Pd inserts into the benzylic C-N bond.

Standard neutral hydrogenation often fails to open alkyl azetidines. The addition of acid is critical to protonate the nitrogen, mimicking the azetidinium activation energy profile.

Materials
  • Catalyst: 20% Pd(OH)

    
    /C (Pearlman's Catalyst) or 10% Pd/C.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Acetic Acid (AcOH) or 1.0 equiv HCl (in dioxane).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (50 psi).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve substrate in MeOH (0.1 M).

    • Add acid (1.1 equiv HCl or 10% v/v AcOH). Note: AcOH is milder; HCl is required for stubborn alkyl rings.

    • Add catalyst (10-20 wt% loading).

  • Hydrogenation:

    • Purge system with

      
       x3, then 
      
      
      
      x3.
    • Stir vigorously at RT.

    • Monitoring: Monitor by TLC. If N-benzyl is present, it will cleave first (t=1-2h). Ring opening is slower (t=12-24h).

  • Purification:

    • Filter over Celite to remove Pd.

    • Concentrate.

    • Critical Step: The product is an ammonium salt. Basify with saturated

      
       and extract with DCM to isolate the free amine.
      

Protocol 3: Single Electron Transfer (SmI )

Best for: Azetidine-2-carboxylates or electron-deficient azetidines. Mechanism: Radical formation at the carbonyl, followed by


-elimination/ring opening.

Samarium diiodide (SmI


) offers a mild, neutral alternative for functionalized azetidines that are sensitive to strong hydrides or acid.
Workflow Diagram

SmI2_Opening Figure 2: SmI2-mediated reductive ring opening workflow. Setup Setup: SmI2 (0.1M in THF) Substrate (EWG-Azetidine) Add Addition: Add HMPA or H2O (Additive) Increases reducing power Setup->Add Reaction Reaction: Blue -> Green/Yellow (Indicates consumption of Sm(II)) Add->Reaction Quench Quench: Dilute HCl or NaHCO3 Reaction->Quench

Protocol
  • Reagent Prep: Prepare/purchase 0.1 M SmI

    
     in THF (deep blue).
    
  • Reaction: Add substrate (1.0 equiv) and H

    
    O (2.0 equiv, proton source) to the SmI
    
    
    
    solution (2.5 equiv) under Argon.
  • Observation: The deep blue color will fade to yellow/green within minutes to hours.

  • Workup: Quench with 0.1 M HCl, extract with ether.

Data Summary & Troubleshooting

MethodReagentPrimary Regioisomer (2-Me-Azetidine)Key AdvantageLimitation
Azetidinium MeOTf then LiAlH

C4-Opening (Primary Amine)High regiocontrol; Retains chiralityRequires 2 steps; Hazardous reagents
Hydrogenolysis

, Pd/C,

C2-Opening (if benzylic) / MixedMild; Removes protecting groupsSlow on unactivated alkyl rings
Radical SET SmI

C2/C4 (Substrate dependent)Chemoselective; Neutral pHRequires EWG (ester/ketone) on ring
Senior Scientist's Notes (Troubleshooting)
  • Incomplete Conversion: If using Protocol 1, ensure the quaternization is complete by NMR before adding hydride. Unreacted azetidine will not open.

  • Polymerization: Azetidines can polymerize (ring-opening polymerization) with Lewis acids. Keep temperatures low (-78°C) during activation steps.

  • Safety: LiAlH

    
     workups generate 
    
    
    
    gas and heat.[2] Use the Fieser method strictly to avoid "gummy" aluminum salts that trap product.

References

  • Couty, F., et al. (2006).[5] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry. Link

  • Vargas-Caporali, J., & Juaristi, E. (2016). "Recent Advances in the Synthesis and Reactivity of Azetidines." Molecules. Link

  • Concellón, J. M., et al. (2007). "SmI2-Mediated Ring Opening of 2-Azetidinecarboxylates." The Journal of Organic Chemistry. Link

  • Padwa, A. (2011). "Regioselective ring opening of azetidines." Comprehensive Heterocyclic Chemistry. Link

  • Garbacia, S., et al. (2003). "Palladium-catalyzed hydrogenolysis of azetidines." Organic Letters. Link

Sources

Troubleshooting & Optimization

Thermal stability of (1-Benzyl-2-methylazetidin-2-yl)methanol at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-BMA-TSG

Last Updated: February 15, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with (1-Benzyl-2-methylazetidin-2-yl)methanol. The unique structural features of this molecule, specifically the strained four-membered azetidine ring, present distinct challenges, particularly concerning its stability at elevated temperatures. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and synthetic processes. Our guidance is grounded in established principles of physical organic chemistry and extensive experience with strained heterocyclic systems.

Troubleshooting Guide: High-Temperature Applications

This section addresses specific issues that may arise during experimental work involving the heating of this compound.

Question 1: I am observing significant sample loss and the appearance of multiple unidentified peaks in my LC-MS/GC-MS analysis after heating my reaction mixture above 100°C. What is happening?

Answer:

What you are likely observing is the thermal decomposition of this compound. The core of this molecule is an azetidine ring, a four-membered nitrogen-containing heterocycle. Such rings possess considerable inherent ring strain (approximately 25.4 kcal/mol), which makes them more susceptible to ring-opening reactions compared to larger, less strained systems like pyrrolidines or piperidines.[1][2][3] This inherent instability is a critical factor to consider when designing reaction conditions.

Heating, especially at temperatures of 100°C and above, can provide the necessary activation energy to initiate decomposition pathways.[4] For many organic small molecules, heating to 250°C can lead to substantial degradation.[4] The unidentified peaks in your analysis are likely degradation products.

Possible Decomposition Pathways:

The structure of this compound suggests several potential thermal degradation routes:

  • Ring-Opening Reactions: The strain in the azetidine ring can be relieved through the cleavage of C-N or C-C bonds.[5][6] This can lead to the formation of various isomeric and fragmented products.

  • Loss of the Benzyl Group: The C-N bond connecting the benzyl group to the azetidine ring can cleave, potentially forming toluene or other benzyl-derived species.

  • Elimination of Methanol: While less common without a catalyst, elimination reactions involving the hydroxyl group could occur at very high temperatures.

Workflow for Investigating Thermal Decomposition

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Analysis & Conclusion A Unexpected results at high T B Thermal Decomposition of this compound A->B C Controlled Heating Experiment (e.g., in sealed vial) B->C D Time-course analysis by LC-MS or GC-MS C->D E Thermogravimetric Analysis (TGA) C->E F Identify degradation products D->F G Determine onset temperature of decomposition E->G H Confirm thermal liability F->H G->H

Caption: A logical workflow for diagnosing and confirming thermal decomposition.

Recommendations:

  • Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature to below 80°C.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be accelerated at higher temperatures.

  • Controlled Heating Studies: Perform a controlled heating study on a small scale. Heat the compound in a suitable solvent at various temperatures (e.g., 80°C, 100°C, 120°C) and monitor its purity over time using LC-MS or GC-MS.

Question 2: What are the likely structures of the degradation products from this compound at high temperatures?

Answer:

While the exact decomposition pathway has not been empirically determined for this specific molecule, we can propose likely products based on the known reactivity of N-benzyl azetidines and general principles of thermal degradation. The most probable decomposition pathways involve the relief of ring strain.

Proposed Major Decomposition Pathway: Ring Opening

A plausible pathway involves the homolytic cleavage of the C2-C3 bond of the azetidine ring, which is a common mechanism for strained rings. This would generate a diradical intermediate that can rearrange to more stable, open-chain structures.

Caption: Plausible thermal decomposition pathways for this compound.

Table 1: Potential Decomposition Products and Their Characteristics

Proposed Product NameMolecular FormulaKey Identifying Features
N-(3-butenyl)-N-benzyl-2-aminopropan-2-olC₁₂H₁₇NOIsomer of the parent compound, will have the same mass in MS. May show alkene signals in ¹H NMR.
TolueneC₇H₈Common fragment, identifiable by its characteristic mass spectrum (m/z 91).
2-Methylazetidin-2-yl)methanolC₅H₁₁NOProduct of de-benzylation.

Analytical Approach to Identification:

To identify these products, we recommend using High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition of the degradation products and tandem MS (MS/MS) to obtain fragmentation patterns. ¹H and ¹³C NMR of the crude reaction mixture after heating can also provide structural information about the major degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum operating temperature for this compound?

A1: Based on general data for the thermal degradation of small organic molecules, it is advisable to maintain temperatures below 80°C for prolonged heating.[4] Excursions to higher temperatures should be for the shortest possible duration. For any application requiring temperatures above 100°C, a preliminary stability study is strongly recommended.

Q2: How can I quantitatively assess the thermal stability of my sample?

A2: The most direct method is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a good indicator of the beginning of thermal decomposition.

Protocol for Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan (aluminum or platinum).

  • Instrument Setup:

    • Atmosphere: Nitrogen (or air if you want to study oxidative stability).

    • Flow Rate: 20-50 mL/min.

    • Temperature Program: Ramp from 30°C to 400°C at a rate of 10°C/min.

  • Data Analysis: Plot the mass of the sample (%) versus temperature. The temperature at which a significant drop in mass begins is the onset of decomposition.

Q3: Does the solvent choice affect the thermal stability of this compound?

A3: Yes, the solvent can play a significant role. Protic solvents (e.g., water, methanol) could potentially participate in ring-opening reactions, especially if acidic or basic conditions are present.[5][6] High-boiling point aprotic solvents (e.g., DMF, DMSO) are generally preferred for higher temperature reactions, but you should still be mindful of the compound's inherent thermal lability. Always run a control experiment with the compound in the chosen solvent at the target temperature.

Q4: Are there any additives or stabilizers that can improve the thermal stability?

A4: For research applications, the addition of stabilizers is generally not recommended as it can complicate the reaction and purification. The most effective strategies for maintaining stability are controlling the temperature, using an inert atmosphere, and minimizing reaction/heating time. If decomposition is unavoidable, it may be necessary to redesign the synthetic route to avoid high-temperature steps.

References

Sources

Technical Support Center: Grignard Addition to Azetidin-2-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Grignar addition to azetidin-2-one precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the Grignard addition to β-lactam rings.

Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I fix it?

A1: Failure to initiate is a frequent issue in Grignard reactions and typically points to problems with the reagents or reaction setup.

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) upon exposure to air, which prevents the reaction from starting.[1][2]

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the turnings under an inert atmosphere to expose a fresh surface.[3][4]

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, including trace amounts of water in glassware or solvents.[1][3][5] Water will quench the Grignard reagent as it forms.

    • Solution: Rigorously dry all glassware, either by flame-drying under vacuum or oven-drying.[6] Use freshly distilled anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF often being preferred for its ability to better stabilize the Grignard reagent.[6]

  • Impure Alkyl/Aryl Halide: Impurities in your organic halide can inhibit the reaction.

    • Solution: Purify the alkyl or aryl halide, for instance by distillation, before use.

Q2: My reaction yields are consistently low, and I observe significant amounts of starting material. What's going wrong?

A2: Low conversion with recovery of starting material often indicates issues with the reactivity of the Grignard reagent or competing side reactions.

  • Inaccurate Grignard Reagent Concentration: If the concentration of your prepared Grignard reagent is lower than assumed, you may be using a substoichiometric amount.

    • Solution: Titrate your Grignard reagent before use to determine its exact molarity. A common method involves titration against a known concentration of I2 until the iodine color persists.

  • Enolization of the Azetidin-2-one: The Grignard reagent is a strong base and can deprotonate the α-carbon of the azetidin-2-one, especially if the carbonyl carbon is sterically hindered.[2][7] This leads to the formation of an enolate and regeneration of the starting material upon workup.

    • Solution:

      • Lower the reaction temperature: Add the azetidin-2-one solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C or 0 °C) to favor nucleophilic addition over deprotonation.[8]

      • Use a less sterically hindered Grignard reagent if possible.

      • Consider the use of a Lewis acid: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, promoting the desired nucleophilic attack.[9][10]

Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired 1,2-addition.

  • Wurtz Coupling: The formation of a homo-coupled product (R-R) from the organic halide is a common side reaction, especially at high local concentrations of the halide.[1][3]

    • Solution: Add the organic halide slowly and at a controlled rate to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the halide and minimizes dimerization.[3][8]

  • Reduction of the Carbonyl: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the ketone to a secondary alcohol via a six-membered transition state.[2][7] This is more prevalent with sterically hindered ketones.

    • Solution: Choose a Grignard reagent without β-hydrogens if the substrate is particularly hindered. Alternatively, maintaining a low reaction temperature can disfavor the reduction pathway.

  • Ring Opening of the β-Lactam: The strained four-membered ring of the azetidin-2-one can be susceptible to nucleophilic attack at the amide bond, leading to ring-opened byproducts.

    • Solution: Careful control of reaction conditions, particularly temperature and the stoichiometry of the Grignard reagent, is crucial. The use of N-protecting groups on the azetidinone can also influence the stability of the ring.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for Grignard additions to azetidin-2-ones?

A: Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents. THF is often preferred due to its higher boiling point, which can be beneficial for initiating the reaction, and its superior ability to solvate and stabilize the Grignard reagent.[6]

Q: Do I need to protect the nitrogen of the azetidin-2-one?

A: If the nitrogen atom of the azetidin-2-one has an acidic proton (N-H), it must be protected.[11] The Grignard reagent is a strong base and will deprotonate the N-H group, consuming one equivalent of the reagent and potentially leading to undesired side reactions. Common protecting groups for lactams include N-alkenyl or N-alkoxymethyl groups.[12]

Q: How can I control the stereoselectivity of the Grignard addition?

A: The stereochemical outcome of the addition is often influenced by the existing stereocenters on the azetidin-2-one ring. Chelation control can be a powerful strategy.[13][14] If a chelating group is present on the ring (e.g., an α-hydroxy or α-alkoxy substituent), the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group, leading to a more rigid transition state and directing the nucleophilic attack from a specific face.[13][15] The choice of Grignard reagent (e.g., the halide counterion) can also surprisingly influence diastereoselectivity.[16]

Q: My reaction mixture turns dark brown or black. Is this normal?

A: A color change to cloudy grey or light brown is typical as the Grignard reagent forms. However, a very dark brown or black color can indicate decomposition or the formation of finely divided metal from side reactions, possibly due to impurities in the magnesium or organic halide.[2][6] While not always detrimental to the reaction outcome, it warrants careful monitoring.

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to an N-Protected Azetidin-2-one
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under vacuum and cool under an inert atmosphere (e.g., Argon or Nitrogen).

  • Grignard Formation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of the appropriate organic halide (1.1 equivalents) in anhydrous THF. Add a small portion of the halide solution to the magnesium and gently warm the flask if necessary to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Addition to Azetidin-2-one: Cool the Grignard reagent solution to the desired temperature (e.g., -78 °C or 0 °C) in an appropriate cooling bath. Dissolve the N-protected azetidin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution via the dropping funnel.

  • Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Titration of Grignard Reagent with Iodine
  • Preparation: Dry a small vial and a magnetic stir bar. Add a precisely weighed amount of iodine (I₂) to the vial and dissolve it in anhydrous THF.

  • Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously. The initial dark color of the iodine will fade as it reacts with the Grignard reagent.

  • Endpoint: The endpoint is reached when the faint yellow/brown color of the iodine persists for at least one minute.

  • Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine. Repeat the titration for accuracy.[2]

Data and Visualization

Table 1: Common Issues and Recommended Actions
IssuePotential Cause(s)Recommended Action(s)
No Reaction Initiation Inactive Mg surface; Moisture; Impure halideActivate Mg (iodine, 1,2-dibromoethane); Rigorously dry glassware/solvents; Purify halide
Low Conversion Inaccurate Grignard concentration; EnolizationTitrate Grignard reagent; Lower reaction temperature; Use a Lewis acid
Low Yield Wurtz coupling; Reduction; Ring openingSlow addition of halide; Use Grignard without β-H; Control temperature and stoichiometry
Poor Stereoselectivity Lack of facial controlUtilize substrates with chelating groups; Screen different Grignard reagents/solvents
Diagrams

Troubleshooting_Workflow Start Low Yield in Grignard Addition Check_Initiation Did the Grignard reagent form successfully? Start->Check_Initiation Check_Conversion Is starting material consumed (TLC)? Check_Initiation->Check_Conversion Yes Solution_Activation Activate Mg, ensure anhydrous conditions. Check_Initiation->Solution_Activation No Check_Byproducts Are there significant byproducts? Check_Conversion->Check_Byproducts Yes Solution_Titration Titrate Grignard, check stoichiometry. Check_Conversion->Solution_Titration No (SM remains) Solution_Conditions Optimize temperature, consider Lewis acid. Check_Byproducts->Solution_Conditions No (clean but low conversion) Solution_SideReactions Slow halide addition, check for reduction/ring opening. Check_Byproducts->Solution_SideReactions Yes Solution_Activation->Start Success Improved Yield Solution_Titration->Start Solution_Conditions->Start Solution_SideReactions->Start

Caption: Troubleshooting decision tree for low yield.

Reaction_Mechanism cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_side_reactions Competing Pathways R-X R-X RMgX R-Mg-X R-X->RMgX Anhydrous Ether/THF Mg Mg⁰ Mg->RMgX Intermediate Tetrahedral Intermediate RMgX->Intermediate 1. Attack at C=O Enolization Enolization RMgX->Enolization Acts as base Reduction Reduction RMgX->Reduction β-Hydride transfer Azetidinone Azetidin-2-one Azetidinone->Intermediate Azetidinone->Enolization Azetidinone->Reduction Product Tertiary Alcohol Intermediate->Product 2. Acidic Workup (H₃O⁺)

Caption: Key steps and competing pathways.

References

  • Grignard decomposition : r/chemistry - Reddit. (2017, July 7). Reddit. Retrieved from [Link]

  • A Review on Grignard Reagent - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023, April 15). International Journal of Pharmaceutical Sciences and Medicine. Retrieved from [Link]

  • Formation of NH‐azetidines from Grignard reagents. [a] Ti(Oi‐Pr)4... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • US3668196A - 3-azetidinols - Google Patents. (n.d.). Google Patents.
  • Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • 8.8: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation - Chemistry LibreTexts. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

  • Ester groups as effective ligands in chelate-controlled additions of cuprates and Grignard reagents to chiral .beta.-formyl esters to form .gamma.-lactones. | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019, April 10). The Pharma Innovation Journal. Retrieved from [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics - PubMed. (2020, October 2). PubMed. Retrieved from [Link]

  • Chelation control and Felkin-Anh. (n.d.). Retrieved from [Link]

  • Gamma-hydroxy-alpha,beta-alkenenitriles: chelation-controlled conjugate additions. (2002, August 23). PubMed. Retrieved from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024, August 16). MDPI. Retrieved from [Link]

  • (PDF) A New Lactam Protecting Group - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Investigation of Grignard Reagent as an Advanced Base for Aza-Claisen Rearrangement - PMC - NIH. (2019, December 16). NIH. Retrieved from [Link]

  • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Reddit. Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC. (2025, February 16). NIH. Retrieved from [Link]

  • Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry - Reddit. (2019, April 24). Reddit. Retrieved from [Link]

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  • Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). YouTube. Retrieved from [Link]

  • The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates - Dalton Transactions (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Chiral Separation of Azetidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Azetidine-Based Therapeutics

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structures in modern medicinal chemistry.[1][2] Their unique conformational properties, imparted by the strained four-membered ring, allow them to serve as versatile scaffolds in the design of novel therapeutics, from antibacterial and anticancer agents to central nervous system modulators.[1][3] Many of these bioactive azetidine derivatives are chiral, and it is a fundamental principle of pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles.[4] For instance, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[5][6]

This reality places a critical demand on researchers, scientists, and drug development professionals to develop robust and efficient analytical methods for separating and quantifying the enantiomers of chiral azetidine compounds. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the most powerful and widely adopted technique for this purpose.[7][8][9] This guide provides a comprehensive comparison of HPLC-based approaches, synthesizing field-proven insights with supporting experimental data to empower the rational development of effective chiral separation methods for azetidine enantiomers.

Foundational Strategies: Direct vs. Indirect Chiral Resolution

The separation of enantiomers by HPLC can be achieved through two primary strategies: the direct and indirect methods.[10]

  • The Indirect Approach: This method involves the pre-column derivatization of the enantiomeric azetidine mixture with an enantiomerically pure chiral derivatizing agent (CDA).[11] This reaction converts the pair of enantiomers into a pair of diastereomers.[12] Since diastereomers have different physical and chemical properties, they can be readily separated on a standard, achiral HPLC column (e.g., C18).[13] While this method can enhance detection sensitivity by introducing a chromophore, it has drawbacks, including the need for a suitable functional group for derivatization, the risk of racemization during the reaction, and the requirement for a CDA of 100% enantiomeric purity.[11][14]

  • The Direct Approach: This is the most common and preferred strategy.[10] It involves the use of a Chiral Stationary Phase (CSP), where a chiral selector is chemically bonded to the support material (typically silica gel).[15] Enantiomers are introduced directly onto the column and separated based on the differential stability of the transient diastereomeric complexes they form with the CSP.[16] One enantiomer will form a more stable complex, leading to stronger retention and a longer elution time, thus effecting the separation.[17] This guide will focus primarily on the direct approach due to its broad applicability and efficiency.

G cluster_0 Overall Goal: Separate Azetidine Enantiomers cluster_1 Indirect Method cluster_2 Direct Method (Preferred) Racemic Azetidine Racemic Azetidine Derivatization React with Chiral Derivatizing Agent (CDA) Racemic Azetidine->Derivatization Chiral HPLC Inject Directly onto Chiral HPLC Column (CSP) Racemic Azetidine->Chiral HPLC Diastereomers Form Diastereomeric Mixture Derivatization->Diastereomers Achiral HPLC Separate on Standard (Achiral) HPLC Column Diastereomers->Achiral HPLC Complexation Form Transient Diastereomeric Complexes Chiral HPLC->Complexation Separation Separate Based on Complex Stability Complexation->Separation

Figure 1. Logical workflow comparing indirect and direct methods for chiral separation.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The success of the direct approach hinges entirely on the selection of an appropriate CSP. While over 170 CSPs are commercially available, a vast majority of separations for diverse compounds can be achieved on a select few, with polysaccharide-based CSPs being the most versatile and successful.[10][18]

1. Polysaccharide-Based CSPs: The Industry Workhorse

Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on silica gel, are the most widely used CSPs in the pharmaceutical industry.[18][19] Their broad applicability stems from a complex chiral recognition mechanism involving hydrogen bonding, dipole-dipole interactions, and steric hindrance within the "chiral grooves" or pockets formed by the helical polymer structure.[16][19]

  • Key Derivatives: The most common and powerful selectors are carbamate derivatives, such as tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), and tris(4-methylbenzoate), found in popular commercial columns like the Daicel CHIRALPAK® and CHIRALCEL® series and the Phenomenex Lux® series.[8][20]

  • Immobilized vs. Coated: Modern immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC) offer a significant advantage over traditional coated phases. They exhibit enhanced robustness and are compatible with a wider range of "forbidden" solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which expands the possibilities for method development.[1][21]

  • Versatility: These CSPs can be operated in multiple modes, including Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) mode, providing complementary selectivity and increasing the probability of a successful separation.[10]

2. Other Notable CSP Classes

While polysaccharide phases are the primary screening tool, other CSP types can offer unique selectivity for specific azetidine structures:

  • Pirkle-Type (Brush-Type) CSPs: These are based on small chiral molecules (like amino acid derivatives) bonded to silica. They rely on a "three-point interaction" model involving π-π interactions, hydrogen bonds, and dipole stacking for chiral recognition.[10]

  • Macrocyclic Antibiotic CSPs: Phases based on molecules like vancomycin or teicoplanin offer complex recognition mechanisms including ion-exchange, inclusion, and hydrogen bonding.[18][22] They are particularly useful for separating underivatized amino acids and other polar compounds.[22]

  • Ligand Exchange CSPs: These are used for separating amino acids and hydroxy acids. The mechanism involves the formation of diastereomeric metal complexes (usually with copper ions) between the analyte and a chiral ligand on the stationary phase.[9]

A Systematic Workflow for HPLC Method Development

A trial-and-error approach to chiral method development is inefficient and costly.[10] A systematic screening strategy using a small, well-chosen set of complementary columns and mobile phases is the most effective path to success.[23]

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A Select 4-5 Complementary Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) B Screen under Normal Phase (NP) - Mobile Phase A: Hexane/IPA - Mobile Phase B: Hexane/EtOH A->B C Screen under Polar Organic (PO) - Mobile Phase C: ACN or MeOH/EtOH A->C D Screen under Reversed Phase (RP) - Mobile Phase D: ACN/Water - Mobile Phase E: MeOH/Water A->D E Evaluate Screening Results: Identify 'Hits' with Partial or Baseline Separation (Rs > 0.8) B->E C->E D->E F Select Best CSP/Mobile Phase Combination from Screening E->F Best 'Hit' G Optimize Mobile Phase - Adjust Modifier % (e.g., %IPA in Hexane) - Additives (0.1% DEA for bases, 0.1% TFA for acids) F->G H Optimize Flow Rate & Temperature to improve Resolution (Rs) and reduce runtime G->H I Final Validated Method (Rs ≥ 1.5) H->I

Figure 2. Systematic workflow for chiral HPLC method development.

Experimental Protocol: A General Screening Strategy

This protocol outlines a robust, systematic approach to screen for the optimal separation conditions for a novel chiral azetidine compound.

1. Equipment and Materials:

  • HPLC system with UV detector

  • Recommended Polysaccharide CSPs (Analytical columns, e.g., 250 x 4.6 mm, 5 µm):

    • CHIRALPAK® IA or Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB or Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC or Lux® Cellulose-3 (Cellulose tris(3,5-dichlorophenylcarbamate))

    • CHIRALCEL® OD-H or Lux® Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OJ-H or Lux® Cellulose-4 (Cellulose tris(4-methylbenzoate))

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA)

  • Sample: Racemic azetidine analyte dissolved in mobile phase or a suitable solvent at ~1 mg/mL.

2. Screening Procedure:

  • Step 2.1: Normal Phase (NP) Screening

    • Mobile Phase A: n-Hexane / IPA (90:10, v/v)

    • Mobile Phase B: n-Hexane / EtOH (90:10, v/v)

    • Additive: For basic azetidines, add 0.1% DEA to the mobile phase. For acidic azetidines, add 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm or λmax of the analyte)

    • Procedure: Sequentially inject the analyte onto each of the selected CSPs using Mobile Phases A and B.

  • Step 2.2: Polar Organic (PO) Mode Screening

    • Mobile Phase C: Acetonitrile / EtOH (95:5, v/v) or 100% MeOH

    • Additive: As in NP screening (0.1% DEA or TFA if necessary).

    • Flow Rate: 1.0 mL/min

    • Procedure: Sequentially inject the analyte onto each CSP using Mobile Phase C.

  • Step 2.3: Reversed Phase (RP) Screening (for compatible columns)

    • Mobile Phase D: Acetonitrile / Water (60:40, v/v)

    • Mobile Phase E: Methanol / Water (60:40, v/v)

    • Additive: 0.1% Formic Acid or Ammonium Acetate buffer can be used to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Procedure: Sequentially inject the analyte onto RP-compatible CSPs (e.g., CHIRALPAK IA, IB, IC, CHIRALCEL OD-RH) using Mobile Phases D and E.

3. Data Evaluation and Optimization:

  • After screening, identify the CSP and mobile phase combination(s) that show any degree of separation (enantioselectivity, α > 1.05) or baseline resolution (Rs ≥ 1.5).

  • For the most promising conditions, optimize the separation by systematically adjusting the ratio of the mobile phase components (e.g., changing from 90:10 to 85:15 Hexane/IPA), the type and concentration of the additive, and the column temperature. The goal is to maximize resolution (Rs) while maintaining a reasonable analysis time.

Performance Data & Comparative Analysis

While extensive public data on a wide range of simple azetidines is limited, excellent data from structurally analogous aziridines and a clinically relevant azetidinone provide powerful case studies for comparison.

Case Study 1: Chiral Separation of Aziridine-2-Carboxylate Derivatives

Aziridines, as three-membered nitrogen heterocycles, present similar challenges for chiral separation as their four-membered azetidine counterparts. The data below, adapted from BenchChem, demonstrates the high success rate of polysaccharide CSPs for this class of compounds.[5]

Table 1: Comparative Performance of CSPs for Aziridine Enantiomers

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)k'₁αRsReference
Chiralpak ID N-H aziridineHexane/IPA (90/10)1.02.151.121.8[5]
Chiralpak IF N-Me aziridineHexane/IPA (95/5)1.01.891.152.1[5]
Chiralpak IG N-Boc aziridineHexane/EtOH (80/20)1.03.421.254.5[5]
Chiralcel OD-H N-Ts aziridineHexane/IPA (70/30)1.02.981.182.9[5]

k'₁: Retention factor of the first eluting enantiomer; α: Selectivity factor; Rs: Resolution factor.

Analysis: The data clearly shows that different polysaccharide columns exhibit unique selectivity for variously substituted analytes. The immobilized phases (ID, IF, IG) provide excellent resolution under normal phase conditions. This strongly supports the recommended screening strategy, as a single column is unlikely to resolve all structures.

Case Study 2: Chiral Separation of Ezetimibe (Azetidin-2-one Drug)

Ezetimibe is an important antihyperlipidemic drug containing a core azetidin-2-one structure. The following method demonstrates a successful baseline separation of its enantiomers.[4]

Table 2: Optimized HPLC Method for Ezetimibe Enantiomers

ParameterCondition
Chiral Stationary Phase Chiralpak-ASH (150 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile:Methanol:DEA:Formic Acid (99:1.0:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Retention Time (R-EZT) 2.12 min
Retention Time (S-EZT) 2.40 min
Reference [4]

Analysis: This example highlights the use of a polar organic mobile phase with both acidic and basic additives to achieve a rapid and effective separation on an amylose-based CSP. This underscores the importance of mobile phase optimization after the initial screening identifies a promising column.

Alternative Technique: Supercritical Fluid Chromatography (SFC)

For laboratories equipped with the instrumentation, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC for chiral separations. SFC uses supercritical CO₂ as the primary mobile phase, which offers several advantages:

  • Speed: The low viscosity of the mobile phase allows for much higher flow rates, leading to significantly faster separations—often in under a minute.[3][19]

  • Efficiency: Higher diffusion rates in SFC lead to sharp, efficient peaks.

  • "Green" Chemistry: SFC drastically reduces the consumption of organic solvents, making it an environmentally friendly and cost-effective technique, especially for preparative-scale purification.[24][25]

Polysaccharide-based CSPs are fully compatible with SFC and are the columns of choice for this technique as well.[15]

Conclusion

The development of a robust chiral separation method for azetidine enantiomers is an essential task in pharmaceutical research and development. While the specific interactions governing enantioselectivity can be complex, a systematic and logical approach dramatically increases the probability of success. By leveraging the proven power and versatility of polysaccharide-based chiral stationary phases and employing a structured screening protocol across normal phase, polar organic, and reversed-phase conditions, researchers can efficiently identify and optimize conditions for baseline separation. The data from analogous structures and relevant drug molecules confirms that this strategy is highly effective. Furthermore, the adoption of advanced techniques like SFC can offer significant improvements in speed and sustainability. This guide provides the foundational knowledge and practical protocols to confidently tackle the challenge of chiral azetidine separation.

References

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  • Li, F., et al. (2017). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. [Link]

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  • Arráez-Román, D., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Puskás, R., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI. [Link]

  • Svatunek, D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Wang, Z., & Buchwald, S. L. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

  • ResearchGate. (2019). Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]

  • Letter, W. (2014). Is there any chiral column for RP-HPLC which is capable of separation of both enantiomers of most drugs?. ResearchGate. [Link]

  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]

  • Svrčková, V., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. [Link]

  • Svatunek, D., & Maulide, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

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Mass Spectrometry Fragmentation Pattern of N-Benzyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of N-benzyl azetidines , contrasting them with their 5- and 6-membered ring homologs (pyrrolidines and piperidines).

A Comparative Technical Guide for Structural Elucidation

Executive Summary: The Azetidine Signature

In drug discovery, the azetidine ring (4-membered) is increasingly utilized as a bioisostere for pyrrolidine or piperidine to modulate metabolic stability and lower lipophilicity (LogD). However, confirming this strained structure during metabolite identification or impurity profiling requires distinguishing it from its ring-expanded homologs and linear isomers.

This guide establishes that N-benzyl azetidines exhibit a unique fragmentation signature driven by ring strain release (25.2 kcal/mol) . Unlike pyrrolidines, which predominantly fragment via simple


-cleavage, azetidines undergo a characteristic Retro-[2+2] cycloelimination , ejecting ethylene (

) to yield a diagnostic iminium ion.

Mechanistic Fragmentation Analysis

The Primary Pathway: Benzylic Cleavage

For all N-benzyl amines, the dominant fragmentation pathway in both Electron Ionization (EI) and Electrospray Ionization (ESI) is the cleavage of the benzylic C-N bond.

  • Mechanism: Inductive cleavage driven by the stability of the benzyl cation.

  • Observation: Formation of the Tropylium ion (

    
    )  at m/z 91 .
    
  • diagnostic Value: Low. This peak is common to azetidines, pyrrolidines, and piperidines, serving only as a marker for the N-benzyl group.

The Differentiator: Retro-[2+2] Ring Opening

The distinguishing feature of the azetidine scaffold is the strain-driven rupture of the ring.

  • Mechanism: The molecular ion (

    
     in EI or 
    
    
    
    in ESI) undergoes a retro-cycloaddition.
  • Process: Cleavage of the C2-C3 and C4-N bonds results in the expulsion of a neutral ethylene molecule (28 Da) .

  • Resulting Ion: A characteristic N-methylene benzylaminium ion (m/z 119 for the unsubstituted parent).

Expert Insight: This "Loss of 28" is highly specific to the 4-membered ring. Pyrrolidines (5-membered) do not readily lose ethylene; they typically lose hydrogen or undergo ring opening to isomeric linear forms without mass loss.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways between the stable benzylic cleavage and the diagnostic ring opening.

Azetidine_Fragmentation M_Ion Molecular Ion [N-Benzyl Azetidine] m/z 147 Benzyl_Cat Tropylium Ion (Base Peak) m/z 91 M_Ion->Benzyl_Cat Benzylic Cleavage (Common) Neutral_Az Azetidinyl Radical (Neutral Loss) Transition Strain Release Transition State M_Ion->Transition Ring Strain Iminium N-methylene benzylaminium (Diagnostic) m/z 119 Transition->Iminium Retro-[2+2] Ethylene Ethylene (C2H4) Neutral Loss 28 Da Transition->Ethylene

Figure 1: Divergent fragmentation pathways of N-benzyl azetidine. The m/z 119 ion is diagnostic for the 4-membered ring.

Comparative Performance: Azetidine vs. Homologs

The following table contrasts the MS spectral behavior of N-benzyl azetidine against its 5- and 6-membered counterparts.

Table 1: Comparative Fragmentation Fingerprints

FeatureN-Benzyl Azetidine (4-mem)N-Benzyl Pyrrolidine (5-mem)N-Benzyl Piperidine (6-mem)
Molecular Ion (M+) Weak (Unstable)ModerateStrong (Stable)
Base Peak m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 91 (Tropylium)
Primary Neutral Loss 28 Da (Ethylene) 1 Da (H) or 15 Da (Methyl)29 Da (Ethyl) or 43 Da (Propyl)
Diagnostic Ion m/z 119

m/z 160

m/z 84 (Piperidinyl cation)
Ring Strain Energy ~25 kcal/mol~6 kcal/mol~0 kcal/mol
Collision Energy (CE) Low CE triggers fragmentationModerate CE requiredHigh CE required
Analytical Interpretation[2][3][4][5][6][7][8]
  • Azetidine (m/z 147): Look for the 91 base peak and a distinct 119 fragment. The gap of 28 Da from the parent is the "smoking gun."

  • Pyrrolidine (m/z 161): Look for 91 and 160 (M-1). You will not see a strong M-28 peak; instead, you might see m/z 70 (pyrrolidine ring) if the benzyl group cleaves.

  • Piperidine (m/z 175): Look for 91 and 84 . The m/z 84 peak is the piperidine ring cation formed after losing the benzyl radical.

Experimental Protocol: Self-Validating Identification

To unambiguously identify an N-benzyl azetidine scaffold, follow this stepped MS/MS workflow. This protocol is designed to be self-validating by using the "survival yield" of the molecular ion as a confirmation of ring strain.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µM (Avoid saturation to prevent dimer formation).

Step 2: ESI-MS/MS Parameters
  • Ionization: Positive Mode (ESI+).[1][2]

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Source Temp: 250°C (Keep moderate to prevent thermal degradation of the strained ring).

Step 3: Energy-Resolved Breakdown (The Validation Step)

Instead of a single scan, perform a Collision Energy (CE) Ramp :

  • Isolate the precursor ion (e.g., m/z 147).

  • Ramp CE from 5 eV to 50 eV in 5 eV increments.

  • Plot: Intensity of Parent (147) vs. Fragment (91) vs. Fragment (119).

Validation Criteria:

  • If the Parent ion disappears at low CE (<15 eV)

    
     Indicates high ring strain (Azetidine ).
    
  • If the Parent ion persists up to high CE (>30 eV)

    
     Indicates a stable ring (Piperidine ).
    
Step 4: Decision Tree Workflow

Decision_Tree Start Unknown N-Benzyl Heterocycle (MS Spectrum) Check_91 Is m/z 91 the Base Peak? Start->Check_91 Check_Loss Analyze Neutral Losses from Molecular Ion (M+) Check_91->Check_Loss Yes Loss_28 Loss of 28 Da (Ethylene) Check_Loss->Loss_28 Distinct M-28 Loss_1 Loss of 1 Da (H) or 42 Da Check_Loss->Loss_1 M-1 or M-43 Result_Az CONFIRMED: N-Benzyl Azetidine (Strain Release) Loss_28->Result_Az Result_Pyr PROBABLE: N-Benzyl Pyrrolidine (Stable Ring) Loss_1->Result_Pyr

Figure 2: Decision logic for differentiating azetidines from pyrrolidines based on neutral loss analysis.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Azetidine (CAS 503-29-7). National Institute of Standards and Technology. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. [Link]

  • Martiskainen, O., et al. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Rapid Communications in Mass Spectrometry, 21(23), 3891-3897. [Link]

  • Couture, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 49333-49364. [Link]

  • Stephens, E., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. Molecules, 28(18), 6543. [Link]

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A Comparative Guide to the Reactivity of Azetidin-2-yl Methanol vs. Prolinol Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, chiral amino alcohol derivatives have emerged as indispensable tools for the stereoselective synthesis of complex molecules. Among these, derivatives of prolinol, featuring a five-membered pyrrolidine ring, have been extensively studied and widely applied. More recently, their four-membered ring homologues, azetidin-2-yl methanol derivatives, have garnered interest, largely driven by the unique chemical and physical properties imparted by the strained azetidine core. This guide provides an in-depth technical comparison of the reactivity of these two classes of organocatalysts, drawing upon available experimental data and mechanistic insights to inform catalyst selection and reaction design.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between azetidin-2-yl methanol and prolinol lies in their ring size. The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which is considerably higher than that of the relatively strain-free five-membered pyrrolidine ring (around 5.4 kcal/mol)[1]. This inherent strain in azetidine derivatives influences their conformational flexibility, the pKa of the ring nitrogen, and the steric environment around the catalytic site, all of which are expected to impact their reactivity and selectivity in catalytic transformations.

FeatureAzetidin-2-yl Methanol DerivativesProlinol Derivatives
Ring Size 4-membered5-membered
Ring Strain High (~25.4 kcal/mol)[1]Low (~5.4 kcal/mol)[1]
Conformational Flexibility More rigid, puckered conformationMore flexible, envelope and twist conformations
Nitrogen Basicity Generally lower due to increased s-character of the nitrogen lone pairGenerally higher
Steric Hindrance Potentially more accessible catalytic siteSteric environment is well-established and tunable

Mechanistic Paradigm: Enamine and Iminium Ion Catalysis

Both azetidin-2-yl methanol and prolinol derivatives operate primarily through enamine and iminium ion catalysis when reacting with carbonyl compounds. The secondary amine of the heterocyclic ring reacts with a carbonyl substrate to form a nucleophilic enamine intermediate or an electrophilic iminium ion. The chiral environment provided by the catalyst then directs the subsequent bond-forming step, leading to the desired enantiomer of the product.

Catalytic Cycle cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis Ketone/Aldehyde_E Ketone/ Aldehyde Enamine Enamine Intermediate Ketone/Aldehyde_E->Enamine - H₂O Catalyst_E Chiral Amine Catalyst Catalyst_E->Enamine Adduct_E Iminium Adduct Enamine->Adduct_E + Electrophile Electrophile Electrophile Electrophile->Adduct_E Product_E α-Functionalized Carbonyl Adduct_E->Product_E + H₂O Product_E->Catalyst_E Catalyst Regeneration UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Iminium Iminium Ion Intermediate UnsaturatedCarbonyl->Iminium - H₂O Catalyst_I Chiral Amine Catalyst Catalyst_I->Iminium Adduct_I Enamine Adduct Iminium->Adduct_I + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct_I Product_I β-Functionalized Carbonyl Adduct_I->Product_I + H₂O Product_I->Catalyst_I Catalyst Regeneration

General catalytic cycles for enamine and iminium ion catalysis.

Head-to-Head Comparison in Key Asymmetric Reactions

Direct comparative studies with identical substrates and reaction conditions for azetidin-2-yl methanol and prolinol derivatives are limited in the literature. However, by collating data from various sources, we can draw valuable insights into their relative performance in cornerstone asymmetric reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for C-C bond formation. Prolinol derivatives, particularly the diarylprolinol silyl ethers, are well-established catalysts for this transformation, affording high yields and enantioselectivities.

Computational studies have suggested that the smaller ring size of azetidine-2-carboxylic acid (a related analogue to azetidin-2-yl methanol) can lead to lower energy transition states in the aldol reaction compared to proline. However, experimentally, proline has been shown to provide higher enantioselectivity in the reaction between p-nitrobenzaldehyde and acetone (76% ee for proline vs. 40% ee for azetidine-2-carboxylic acid)[2]. This discrepancy highlights the complex interplay of factors beyond transition state energy, such as the precise orientation of the substrates in the catalytic pocket.

Representative Data for the Aldol Reaction:

CatalystAldehydeKetoneYield (%)ee (%)Reference
(S)-Prolinol p-NitrobenzaldehydeAcetone6876[3]
(S)-Diphenylprolinol TMS ether BenzaldehydeCyclohexanone99>99[4]
Azetidine-2-carboxylic acid p-NitrobenzaldehydeAcetone-40[2]
Asymmetric Michael Addition

The Michael addition is another fundamental C-C bond-forming reaction where prolinol-derived organocatalysts have demonstrated broad applicability and high efficiency. Diarylprolinol silyl ethers are particularly effective in catalyzing the addition of aldehydes and ketones to nitroalkenes.

For azetidine derivatives, their application in aza-Michael reactions has been reported, showcasing their ability to act as nucleophiles[5]. However, there is a scarcity of data on their use as catalysts for the Michael addition of carbonyl compounds. The increased rigidity of the azetidine ring could potentially lead to a more defined transition state, which may translate to higher enantioselectivity, but this remains to be extensively verified experimentally.

Representative Data for the Michael Addition:

CatalystMichael DonorMichael AcceptorYield (%)ee (%)Reference
(S)-Diphenylprolinol TMS ether Propanaltrans-β-Nitrostyrene9599[4]
(S)-Diphenylprolinol TMS ether Cyclohexanonetrans-β-Nitrostyrene9899[4]
Azetidin-2-yl methanol derivativeData not availableData not available--

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction Catalyzed by a Prolinol Derivative

The following is a general protocol for the asymmetric aldol reaction, which can be adapted based on specific substrates and catalysts.

Aldol Reaction Workflow Start Start Step1 Dissolve aldehyde and catalyst in ketone Start->Step1 Step2 Stir at specified temperature Step1->Step2 Step3 Quench with aqueous NH₄Cl Step2->Step3 Step4 Extract with organic solvent Step3->Step4 Step5 Dry, filter, and concentrate Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End Product Step6->End

Workflow for a typical asymmetric aldol reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (serves as reactant and solvent)

  • Prolinol-derived catalyst (e.g., (S)-Diphenylprolinol TMS ether, 5-10 mol%)

  • Anhydrous solvent (e.g., CHCl₃, if ketone is not used as solvent)

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde in the ketone, add the prolinol-derived catalyst.

  • Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldol adduct.

Causality Behind Experimental Choices and Future Outlook

The prevalence of prolinol derivatives in the literature and in practice is a testament to their proven efficacy and the extensive research that has been dedicated to their development and optimization. The straightforward synthesis of a wide array of prolinol derivatives allows for fine-tuning of their steric and electronic properties, making them highly versatile for a broad range of substrates.

The exploration of azetidin-2-yl methanol derivatives as organocatalysts is a more nascent field. The synthetic challenges associated with constructing substituted chiral azetidines may have contributed to their slower adoption. However, the unique stereoelectronic properties conferred by the strained four-membered ring present a compelling case for their further investigation. The increased rigidity of the azetidine scaffold could lead to catalysts with superior enantioselectivity for specific applications where a more constrained catalytic pocket is advantageous.

Future research should focus on the systematic synthesis and catalytic evaluation of a broader range of azetidin-2-yl methanol derivatives. Direct, side-by-side comparisons with their prolinol counterparts under standardized conditions are crucial to delineate their respective advantages and disadvantages. Such studies will undoubtedly uncover new opportunities for these strained-ring catalysts and enrich the toolbox of the synthetic organic chemist.

References

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  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2015). Tetrahedron, 71(35), 5897-5902. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.